2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride
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Description
“2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride” is a compound that features a sulfur-fluorine bond . Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Synthesis Analysis
Sulfonyl fluorides have been synthesized using various methods. One of the methods involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis . They have been used in the development of new synthetic methods . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Mechanism of Action
Future Directions
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that “2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride” and similar compounds may continue to be a focus of research in the future.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO5S2/c1-21-11-7-6-9(8-10(11)14)16-23(19,20)13-5-3-2-4-12(13)22(15,17)18/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFHBUNVMHOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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